Product packaging for Hydroxychloroquine O-Sulfate(Cat. No.:CAS No. 103152-84-7)

Hydroxychloroquine O-Sulfate

Cat. No.: B602058
CAS No.: 103152-84-7
M. Wt: 415.94
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxychloroquine O-Sulfate (CID 87776023) is a chemical compound with the molecular formula C18H26ClN3O4S . It is a derivative of hydroxychloroquine, a 4-aminoquinoline compound well-known for its antimalarial and immunomodulatory properties . The parent compound, hydroxychloroquine (typically administered as hydroxychloroquine sulfate), is a disease-modifying antirheumatic drug (DMARD) used to treat conditions like rheumatoid arthritis and systemic lupus erythematosus . Its primary research value lies in its immunomodulatory mechanisms, which include raising the pH of intracellular vesicles such as lysosomes and endosomes . This activity can interfere with essential processes like antigen presentation by inhibiting the assembly of peptide-MHC protein complexes, which is crucial for activating T-cells and mounting an immune response . Furthermore, hydroxychloroquine has been shown to inhibit the signaling of endosomal Toll-like receptors (TLRs), such as TLR7 and TLR9, thereby reducing the production of pro-inflammatory cytokines . Researchers are also investigating its potential to modulate various other cellular pathways. This compound is presented for fundamental scientific research to explore these and other biochemical mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use as a drug .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26ClN3O4S B602058 Hydroxychloroquine O-Sulfate CAS No. 103152-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZUDNKLODXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103152-84-7
Record name Hydroxychloroquine O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFOHYDROXYCHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Hydroxychloroquine O Sulfate and Analogues

Strategies for Targeted Chemical Synthesis of O-Sulfated Derivatives

The direct synthesis of Hydroxychloroquine (B89500) O-Sulfate hinges on the selection of an appropriate sulfating agent that can efficiently react with the terminal hydroxyl group of the hydroxychloroquine side chain.

The sulfation of alcohols is a well-established transformation in organic chemistry, and several reagents can be employed for this purpose. britannica.com The most common and effective methods utilize sulfur trioxide-amine complexes, which are milder and more selective than reagents like sulfuric acid or chlorosulfonic acid. nih.govnih.gov

For the synthesis of Hydroxychloroquine O-Sulfate, sulfur trioxide complexes such as sulfur trioxide-pyridine (SO₃·Py), sulfur trioxide-trimethylamine (SO₃·NMe₃), or sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) are suitable candidates. nih.govnih.govrsc.org The reaction is typically performed in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to ensure the solubility of the starting material and the stability of the reagents. nih.govrsc.org The reaction temperature and time are critical parameters that must be controlled to prevent side reactions and degradation. nih.gov For instance, the sulfation of similar alcohol-containing molecules has been successfully achieved using SO₃·DMF in DMF. rsc.org Another emerging reagent, tributylsulfoammonium betaine (B1666868) (TBSAB), offers advantages in terms of solubility of intermediates and simplified purification. rsc.orgfrontiersin.org

A plausible synthetic route involves dissolving Hydroxychloroquine in the chosen solvent, followed by the portion-wise addition of the sulfur trioxide-amine complex at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. nih.govportlandpress.com

Table 1: Common Sulfating Agents for O-Sulfation of Alcohols

Sulfating Agent Typical Solvent Advantages Disadvantages Citations
Sulfur Trioxide-Pyridine (SO₃·Py) Pyridine (B92270), DMF, CH₂Cl₂ Commercially available, widely used Toxicity of pyridine, purification challenges nih.gov
Sulfur Trioxide-Trimethylamine (SO₃·NMe₃) DMF, Acetonitrile Effective, less toxic than pyridine complex Can require excess reagent, potential for side products nih.govportlandpress.com
Sulfur Trioxide-DMF (SO₃·DMF) DMF Mild, effective for acid-sensitive substrates Requires anhydrous conditions, reagent preparation rsc.org
Chlorosulfonic Acid (ClSO₃H) Pyridine, Dioxane Highly reactive Exothermic, corrosive, produces HCl byproduct nih.gov
Sulfamic Acid (H₂NSO₃H) None or high-boiling solvent Selective for alcohols over aromatic rings High reaction temperatures, often lower yields nih.gov

This table is generated based on general principles of sulfation reactions and may not reflect optimized conditions specifically for Hydroxychloroquine.

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several factors. The stoichiometry of the sulfating agent is crucial; an excess is often needed to drive the reaction to completion, but too much can lead to the formation of undesired byproducts or purification difficulties. rsc.org The reaction temperature and duration must be fine-tuned. While higher temperatures can increase the reaction rate, they may also promote decomposition or side reactions. nih.gov

Purification is a critical step. Following the reaction, a typical workup involves quenching the reaction mixture, often with a buffered aqueous solution, followed by extraction. The crude product, which exists as a salt, often requires further purification. Ion-exchange chromatography is a standard procedure for isolating sulfate (B86663) esters, allowing for the removal of unreacted starting material and inorganic salts. rsc.org Reversed-phase High-Performance Liquid Chromatography (HPLC) is also an effective tool for both purification and purity assessment. The use of a tetrabutylammonium (B224687) (TBA) counter-ion has been shown to improve the solubility of sulfated products in organic solvents and minimize desulfation during purification. rsc.org The final product's purity can be assessed by HPLC and its structure confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. jocpr.comresearchgate.net

Hydroxychloroquine possesses multiple nucleophilic sites, including a primary alcohol and two secondary/tertiary amine groups. innovareacademics.in Therefore, achieving regioselectivity—the exclusive sulfation of the terminal oxygen atom (O-sulfation) over the nitrogen atoms (N-sulfation)—is a primary challenge.

Generally, sulfur trioxide-amine complexes show a preference for reacting with alcohols over amines, especially under neutral or slightly basic conditions. nih.gov However, the relative nucleophilicity of the sites can lead to a mixture of products. Sulfamic acid is noted for its high selectivity for alcohol groups over aromatic rings, which could be advantageous.

Optimization of Reaction Yields and Purity Profiles

Enantioselective Synthesis and Chiral Resolution Techniques

Hydroxychloroquine contains a stereogenic carbon center in its side chain, meaning it exists as a pair of enantiomers, (R)- and (S)-Hydroxychloroquine. innovareacademics.innih.gov Consequently, the synthesis of this compound from racemic Hydroxychloroquine will result in a racemic mixture of (R)- and (S)-Hydroxychloroquine O-Sulfate. The separation and characterization of these individual stereoisomers are essential for understanding their distinct properties.

Characterizing the individual stereoisomers of this compound requires advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. nih.govresearchgate.net Once separated, the stereochemical identity of each isomer can be confirmed using chiroptical methods such as circular dichroism (CD) spectroscopy or by measuring the specific optical rotation using a polarimeter. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be used to distinguish between enantiomers by inducing chemical shift differences in their respective spectra. researchgate.net For an unambiguous determination of the absolute configuration, X-ray crystallography of a single crystal of one of the enantiomers (often as a salt with a chiral counter-ion) may be required.

The separation of the enantiomers of this compound can be achieved by developing a dedicated chiral HPLC method. This involves screening various types of chiral columns and mobile phase compositions to find conditions that provide baseline resolution between the (R)- and (S)-isomers.

For the parent compound, Hydroxychloroquine, several chiral HPLC methods have been developed. These often utilize columns such as Chiralpak AD-H, Chiralcel OJ-RH, or α-1-acid glycoprotein (B1211001) (AGP) columns. researchgate.netdp.techscientific.net A typical approach for separating the enantiomers of Hydroxychloroquine involves using a normal-phase mobile system (e.g., n-hexane and isopropanol (B130326) with a small amount of an amine modifier like diethylamine) or a reversed-phase system. researchgate.netresearchgate.net

Similar strategies would be applied to separate the enantiomers of this compound. The introduction of the sulfate group will alter the molecule's polarity, likely requiring re-optimization of the mobile phase. A systematic screening of different chiral columns and mobile phase conditions would be necessary to achieve optimal separation. Once an analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate gram quantities of each pure enantiomer. jst.go.jp

Table 2: Exemplary Chiral HPLC Columns for Separation of Chiral Amines and Alcohols

Chiral Stationary Phase (CSP) Separation Principle Potential Applicability Citations
Chiralpak® AD-H / AD-RH Polysaccharide-based (amylose derivative) Broad applicability for various racemates; successfully used for Hydroxychloroquine. researchgate.netresearchgate.net
Chiralcel® OJ-RH Polysaccharide-based (cellulose derivative) Offers different selectivity than AD phases; suitable for screening. researchgate.net
Chiral-AGP Protein-based (α-1-acid glycoprotein) Effective for separating basic drugs; operates in aqueous mobile phases. dp.techscientific.net

This table provides examples of columns used for separating similar chiral compounds and serves as a starting point for method development for this compound.

Stereoisomeric Characterization of Synthetic Products

Process Chemistry Considerations for Research Scale Production

The transition from a laboratory-scale synthesis to a research-scale production (grams to kilograms) of an Active Pharmaceutical Ingredient (API) like this compound involves several critical considerations to ensure safety, efficiency, and purity. pharmafeatures.comactylis.com

Route Optimization: The chosen synthetic route should be evaluated for its scalability. Reagents that are expensive, hazardous, or difficult to handle at a larger scale should be avoided if possible. actylis.com For instance, while highly reactive sulfating agents might give good yields at a small scale, their use in larger quantities could pose significant safety risks due to exothermic reactions. pharmafeatures.com

Solvent Selection and Work-up: The choice of solvents is crucial. They should be effective for the reaction, easy to remove, and have a favorable environmental and safety profile. The work-up procedure, which involves quenching the reaction and isolating the crude product, must be robust and scalable. nih.gov Purification methods like crystallization are generally preferred over chromatography at a larger scale due to cost and time considerations. actylis.comgoogle.com

Heat and Mass Transfer: As the reaction scale increases, heat and mass transfer can become limiting factors. pharmafeatures.comactylis.com Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature increases in a large reactor. pharmafeatures.com Adequate mixing is also essential to ensure uniform reaction conditions.

Impurity Profiling and Control: The purity of the final API is paramount. Impurities that are present in negligible amounts at a small scale can become significant at a larger scale. pharmafeatures.com It is essential to identify potential impurities, understand their formation, and develop strategies to control them. researchgate.net This includes the use of high-purity starting materials and optimized reaction and purification conditions.

Continuous Manufacturing: For larger scale production, continuous manufacturing processes, such as flow chemistry, can offer significant advantages over traditional batch processing. nih.govnih.govarborpharmchem.com Continuous processes can lead to better control over reaction parameters, improved safety, and more consistent product quality. arborpharmchem.com The synthesis of hydroxychloroquine has been successfully adapted to a continuous-flow process. nih.govbeilstein-journals.org

Data Table: Process Chemistry Considerations

ConsiderationKey Aspects for Research Scale Production
Synthetic Route - Use of readily available and cost-effective reagents. - Avoidance of hazardous reagents and reaction conditions. - High-yielding and selective reactions.
Solvent & Purification - Use of "green" and easily recoverable solvents. - Development of a scalable crystallization process for purification. - Minimization of chromatographic purifications. actylis.com
Safety - Thorough understanding of reaction thermochemistry. - Implementation of appropriate cooling and mixing protocols. pharmafeatures.com - Safe handling of all chemicals.
Quality Control - Identification and characterization of all potential impurities. researchgate.net - Development of analytical methods to monitor reaction progress and final product purity.

In-depth Analysis Reveals Scant Evidence of this compound as a Metabolite

A comprehensive review of scientific literature indicates that this compound is not a recognized major metabolite of hydroxychloroquine. The primary metabolic route for hydroxychloroquine involves enzymes from the cytochrome P450 family, with no significant evidence supporting a direct O-sulfation pathway.

While sulfation is a known Phase II metabolic reaction for many drugs, involving the transfer of a sulfonate group to a substrate, there is no substantive evidence in the reviewed literature to suggest that hydroxychloroquine undergoes this specific transformation to form an O-sulfate conjugate. frontiersin.org General discussions on drug metabolism mention sulfation as a possibility, but no dedicated studies or even significant mentions of this compound as a product of in vivo or in vitro metabolism were found. frontiersin.orgnih.gov

Some chemical suppliers list "this compound Sodium Salt" as a potential metabolite or an analogue of hydroxychloroquine. clearsynth.comlgcstandards.com However, these listings are not substantiated by references to primary scientific literature that would confirm its formation through biological processes in humans or other organisms. The existence of a compound as a commercially available reference standard does not in itself confirm its role as a biological metabolite.

Studies on the biotransformation of hydroxychloroquine using various models, including microbial systems, have been conducted to explore its metabolic fate. These studies have identified various transformation products but have not reported the formation of a sulfate conjugate. clearsynth.comnih.gov

Given the lack of scientific evidence for the existence and formation of this compound as a metabolite, it is not possible to provide a detailed and scientifically accurate article on its biotransformation and enzymatic formation as requested. The available scientific consensus points towards CYP-mediated N-dealkylation as the principal metabolic pathway for hydroxychloroquine.

Biotransformation and Enzymatic Formation of Hydroxychloroquine O Sulfate

Factors Influencing Enzymatic Sulfation

The enzymatic process of sulfation is influenced by several key factors, including the specificity of the enzyme for its substrate, the availability of necessary cofactors, and the potential for other compounds to induce or inhibit enzyme activity. nih.govuef.fi

Substrate Specificity and Affinity

Sulfotransferase enzymes exhibit varying degrees of substrate specificity. nih.govuef.fi Some SULTs have a broad range of substrates, while others are more specific. nih.gov The affinity of a SULT enzyme for a particular substrate is a critical determinant of the rate of sulfation. For a compound to undergo sulfation, it must be recognized and bind to the active site of a SULT enzyme. The structural characteristics of the substrate molecule, including the presence and accessibility of a hydroxyl or amino group, are crucial for this interaction. There is a lack of specific research data identifying which human SULT isoforms (e.g., SULT1A1, SULT1E1, SULT2A1) have substrate specificity and affinity for hydroxychloroquine (B89500) to form Hydroxychloroquine O-Sulfate.

Cofactor Requirements and Kinetics

The enzymatic sulfation reaction is dependent on a universal sulfate (B86663) donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govwikipedia.orgnih.gov The availability of PAPS within the cell is a rate-limiting factor for sulfation. nih.gov The synthesis of PAPS itself is an enzymatic process requiring ATP. wikipedia.org The kinetics of the sulfation reaction, including the reaction rate and efficiency, are dependent on the concentrations of both the substrate (e.g., hydroxychloroquine) and the cofactor PAPS.

Potential for Enzyme Induction or Inhibition by Other Compounds

The activity of SULT enzymes can be modulated by other xenobiotics, including drugs, dietary constituents, and environmental chemicals. uef.fi

Enzyme Induction: Enzyme induction is the process where exposure to certain chemicals leads to an increase in the synthesis of an enzyme. researchgate.netntu.edu.sg While induction is a well-known phenomenon for CYP enzymes, some SULT enzymes can also be induced. researchgate.net For instance, certain compounds can activate nuclear receptors that in turn increase the transcription of SULT genes. This increased enzyme level can lead to a higher rate of metabolism for substrate drugs. Specific inducers for SULT enzymes that might affect the potential sulfation of hydroxychloroquine have not been detailed in the literature.

Enzyme Inhibition: Conversely, enzyme inhibition occurs when a compound binds to an enzyme and decreases its activity. bangladeshhealthwatch.org Inhibition can be competitive, where the inhibitor competes with the substrate for the same active site, or non-competitive. Many drugs and other xenobiotics can act as inhibitors of SULT enzymes. uef.fi If hydroxychloroquine were a substrate for a particular SULT, co-administration with an inhibitor of that SULT could decrease the formation of this compound. For example, some drugs are known to inhibit CYP enzymes involved in hydroxychloroquine metabolism, such as ketoconazole (B1673606) (a CYP3A4 inhibitor), which can lead to increased plasma levels of the parent drug. nih.gov Similar interactions are theoretically possible for the sulfation pathway. Curcumin sulfate, for instance, has been noted to potentially decrease the metabolism of hydroxychloroquine, though the specific enzymatic pathway was not defined. drugbank.com

Advanced Analytical Methodologies for Detection and Quantification of Hydroxychloroquine O Sulfate

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are the cornerstone for the analysis of Hydroxychloroquine (B89500) O-Sulfate, providing the necessary separation from the active pharmaceutical ingredient (API) and other related impurities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like Hydroxychloroquine O-Sulfate. Various detection methods can be coupled with HPLC to achieve the desired sensitivity and selectivity.

UV-Visible spectrophotometry is a common detection method used in conjunction with HPLC for the quantification of impurities in drug substances. The quinoline (B57606) chromophore present in the Hydroxychloroquine molecule allows for detection in the UV range. A stability-indicating HPLC method has been developed for Hydroxychloroquine Sulfate (B86663) and its impurities, including this compound, utilizing UV detection. researchgate.net

While a specific wavelength for the maximum absorbance of pure this compound is not extensively documented, methods for the parent compound, Hydroxychloroquine Sulfate, often utilize wavelengths around 254 nm, 329.4 nm, or 343 nm for detection. researchgate.netjournalajocs.comnih.gov It is anticipated that this compound would exhibit a similar UV absorption profile.

A study on the development and validation of an RP-HPLC method for Hydroxychloroquine Sulphate in blood plasma used a detection wavelength of 343 nm. nih.gov Another quality by design-based stability-indicating HPLC method for Hydroxychloroquine Sulfate impurities utilized UV detection at 220 nm. fda.gov The linearity of response for Hydroxychloroquine Sulfate has been established in various studies, and it is expected that a similar linear relationship between concentration and absorbance would be achievable for this compound. researchgate.net

Table 1: Example HPLC-UV Conditions for the Analysis of Hydroxychloroquine and Related Substances

ParameterConditionReference
ColumnX-terra phenyl column (250 × 4.6 mm, 5 µm) fda.gov
Mobile PhasePhosphate (B84403) buffer (0.3 M and pH 2.5) with a gradient fda.gov
Flow Rate1.5 mL min-1 fda.gov
Detection220 nm fda.gov
Linearity (for HCQ)LOQ to 150% (r > 0.999) fda.gov

Fluorescence detection offers enhanced sensitivity and selectivity for compounds that fluoresce. Hydroxychloroquine and its metabolites are known to be fluorescent, which can be exploited for their detection at low concentrations. tandfonline.com An HPLC method with fluorescence detection has been developed to quantify Hydroxychloroquine and its metabolites, desethylhydroxychloroquine (DHCQ) and desethylchloroquine (B194037) (DCQ), in whole blood. tandfonline.com While this study did not specifically mention this compound, the inherent fluorescence of the quinoline ring suggests that this detection method would be applicable.

The excitation and emission wavelengths for Hydroxychloroquine are typically set around 330 nm and 380 nm, respectively. It is plausible that similar settings would be effective for the detection of this compound. The high sensitivity of fluorescence detection makes it particularly suitable for the analysis of trace-level impurities.

UV-Visible Spectrophotometry

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A selective and reproducible UHPLC-MS/MS method has been developed and validated for the quantitation of Hydroxychloroquine and its three impurities, including O-acetyl-hydroxychloroquine, in tablets. fda.gov This demonstrates the capability of UHPLC to effectively separate multiple related compounds within a short run time. fda.gov

One such method employed a Waters Acquity UPLC Cortecs Phenyl column with 1.6 µm solid core silica (B1680970) particles, which allowed for the simultaneous determination of Hydroxychloroquine and its impurities in a 10-minute chromatographic run. fda.gov The use of tandem mass spectrometry (MS/MS) as the detector provides exceptional selectivity and sensitivity.

Table 2: UHPLC-MS/MS Method Parameters for Impurity Profiling of Hydroxychloroquine Sulfate

ParameterConditionReference
ColumnWaters Acquity UPLC Cortecs Phenyl (1.6 µm) fda.gov
Mobile PhaseGradient elution fda.gov
Run Time10 minutes fda.gov
DetectionTandem Mass Spectrometry (MS/MS) fda.gov
ApplicationQuantification of Hydroxychloroquine and its impurities in tablets fda.gov

Chiral Chromatography for Enantiomeric Separation

Hydroxychloroquine possesses a chiral center, and thus exists as two enantiomers, (R)- and (S)-Hydroxychloroquine. It is conceivable that this compound also exists as enantiomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers.

Several chiral HPLC methods have been developed for the enantiomeric separation of Hydroxychloroquine and its other metabolites. tandfonline.comnih.govnih.govresearchgate.net These methods often utilize chiral stationary phases (CSPs) such as those based on α1-acid glycoprotein (B1211001) (AGP) or derivatized cellulose (B213188) and amylose. For instance, a two-step HPLC method was developed where the first step involved separation on a cyano column, followed by chiral separation on a Chiral-AGP column. tandfonline.com Another approach utilized supercritical fluid chromatography (SFC) with an Enantiocel C2–5 column for the preparative separation of Hydroxychloroquine enantiomers. nih.gov

While these methods have not been explicitly applied to the enantiomeric separation of this compound, the principles and column technologies could likely be adapted for this purpose. The separation of enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of highly polar and non-volatile compounds like this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. phenomenex.blog

A common derivatization technique is silylation, where active hydrogens in polar functional groups (such as hydroxyl and amine groups) are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. phenomenex.blog

A study has reported the determination of Hydroxychloroquine Sulfate in biological samples using GC-MS after a microextraction and derivatization procedure. nih.gov Although the specific derivatization agent for this compound is not detailed, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are commonly used for silylating compounds with hydroxyl and amine groups. phenomenex.blog The resulting TMS-derivative of this compound could then be analyzed by GC-MS, which provides both separation and structural information. The applicability of this technique would depend on the successful and reproducible derivatization of the this compound molecule.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry has become an indispensable tool for the analysis of this compound due to its high sensitivity and specificity. It is often coupled with chromatographic separation techniques to handle complex sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the determination of this compound in various samples, including pharmaceutical formulations and biological fluids. nih.govshimadzu.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Several studies have detailed the development and validation of LC-MS methods for the analysis of hydroxychloroquine and its related compounds. frontiersin.org For instance, a method utilizing an Agilent Zorbax C8 column has been described for the analysis of hydroxychloroquine sulfate tablets. frontiersin.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve ionization efficiency. akjournals.comnih.gov Detection is commonly performed using a mass spectrometer, which provides high selectivity and sensitivity. shimadzu.com The retention time of this compound will vary depending on the specific chromatographic conditions, but it is typically well-resolved from hydroxychloroquine and other impurities. shimadzu.com

A study reported a rapid, sensitive, and selective LC-MS/MS method for quantifying hydroxychloroquine in human whole blood, achieving a lower limit of quantification (LLOQ) of 2 ng/mL. jbtr.or.kr Another method for the determination of hydroxychloroquine in human plasma demonstrated good linearity in the range of 0.5 ng/mL to 500 ng/mL with a correlation coefficient greater than 0.998. shimadzu.com

Interactive Table: Exemplary LC-MS Method Parameters for Hydroxychloroquine Analysis

ParameterConditionReference
Chromatography System UHPLC system fda.gov
Column Waters Acquity UHPLC Cortecs Phenyl, 1.6 µm fda.gov
Mobile Phase A 0.2% Formic acid in water nih.gov
Mobile Phase B 0.1% Formic acid in methanol nih.gov
Flow Rate 0.5 mL/min nih.gov
Injection Volume 5 µL nih.gov
Column Temperature 40 °C nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) fda.gov

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique used for both the structural elucidation and quantification of this compound. fda.govjbtr.or.kr This method involves the selection of a specific precursor ion (the molecular ion of the analyte) which is then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of certainty in identification and quantification. nih.gov

For this compound, the precursor ion would be selected based on its mass-to-charge ratio (m/z). Fragmentation of this precursor ion would yield specific product ions that are unique to the structure of the molecule, allowing for its unambiguous identification even in complex matrices. researchgate.net The development of LC-MS/MS methods for hydroxychloroquine and its metabolites often involves the use of an internal standard, such as a deuterated analog (e.g., hydroxychloroquine-d4), to ensure high accuracy and precision. innovareacademics.in The selection of specific precursor-to-product ion transitions is a critical step in method development.

A study on the quantification of hydroxychloroquine and its impurities in tablets utilized a UHPLC-MS/MS system with a 10-minute run time, demonstrating sufficient sensitivity and selectivity for quality control purposes. fda.gov Another LC-MS/MS method for the bioanalysis of hydroxychloroquine in human whole blood reported a run time of 2.2 minutes, facilitating high-throughput analysis. jbtr.or.kr

Interactive Table: Typical LC-MS/MS Parameters and Transitions for Hydroxychloroquine

ParameterValueReference
Instrument Triple Quadrupole Mass Spectrometer shimadzu.comjbtr.or.kr
Ionization Mode Positive Electrospray Ionization (ESI+) fda.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) 336.2 nih.gov
Product Ion 1 (m/z) 247.1
Product Ion 2 (m/z) 71.1
Internal Standard Hydroxychloroquine-d4 innovareacademics.in

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte with a high degree of confidence. nih.gov This is particularly useful for the identification of unknown impurities or metabolites, such as this compound, in complex samples. Techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry are employed for this purpose. nih.gov

By measuring the mass of the protonated molecule [M+H]⁺ with high accuracy (typically to within 5 ppm), the molecular formula of this compound can be confirmed. nih.gov This information, combined with fragmentation data from MS/MS experiments, provides definitive structural confirmation. HRMS is a powerful tool for impurity profiling in pharmaceutical development and manufacturing. nih.gov

One study utilized ultra-high-performance liquid chromatography-quadrupole/time-of-flight-tandem mass spectrometry (UHPLC-Q/TOF-MS/MS) to analyze and characterize unknown impurities in hydroxychloroquine sulfate. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netbiorxiv.org For this compound, NMR can be used to confirm the position of the sulfate group on the hydroxyethyl (B10761427) side chain.

The chemical shifts and coupling constants observed in the NMR spectra are characteristic of the molecule's structure. researchgate.net For instance, the ¹H NMR spectrum would show signals corresponding to the aromatic protons of the quinoline ring, as well as the protons of the aliphatic side chain. The attachment of the sulfate group would cause a downfield shift of the signals for the adjacent protons. researchgate.netbiorxiv.org Similarly, the ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. researchgate.netbiorxiv.org

Interactive Table: Representative ¹H NMR Chemical Shifts for Hydroxychloroquine (in D₂O)

ProtonChemical Shift (ppm)Reference
H-28.25 researchgate.net
H-36.85 researchgate.net
H-58.15 researchgate.net
H-67.65 researchgate.net
H-87.95 researchgate.net
H-1'4.25 researchgate.net

Note: The chemical shifts for this compound would show variations, particularly for the protons on the hydroxyethyl side chain, due to the presence of the sulfate group.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netresearchgate.net The IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups, such as the aromatic C-H stretching of the quinoline ring, the aliphatic C-H stretching of the side chain, and the S=O and S-O stretching vibrations of the sulfate group. nih.gov

A quantitative FT-IR spectroscopy method has been developed for the estimation of hydroxychloroquine sulphate in bulk and tablet dosage forms using an attenuated total reflectance (ATR) sampling method. researchgate.net Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.netuliege.be It is particularly useful for analyzing aqueous samples. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its vibrational modes.

Interactive Table: Key IR Absorption Bands for Hydroxychloroquine Sulfate

Functional GroupWavenumber (cm⁻¹)Reference
O-H Stretch3400-3200 nih.gov
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=N Stretch1610-1590
C=C Stretch (Aromatic)1580-1450
S=O Stretch (Sulfate)~1200
C-O Stretch1150-1050
C-Cl Stretch800-600

X-Ray Diffraction (XRD) for Solid-State Characterization

X-ray diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure of solid materials. In the context of hydroxychloroquine sulfate, XRD has been employed to characterize its solid-state properties.

Studies have utilized powder X-ray diffraction (PXRD) to analyze crystals of (S)-(+)-hydroxychloroquine sulfate. The technique involves scanning the crystalline material with X-rays over a specific range of angles (typically 3° to 40° 2θ) to produce a diffraction pattern. epo.org This pattern is unique to the crystalline form and provides information about the arrangement of atoms within the crystal lattice. For instance, one crystalline form of (S)-(+)-hydroxychloroquine sulfate exhibits characteristic diffraction peaks at 2θ angles of 12.3°, 13.1°, 17.9°, 22.8°, 23.4°, 25.1°, and 26.3° (all ±0.1°). epo.org Another distinct crystalline form shows peaks at 12.8°, 14.5°, 16.7°, 17.6°, 20.2°, 21.4°, 23.8°, 25.7°, and 26.0° (all ±0.1°). epo.org

Furthermore, XRD analysis of gelatin containing hydroxychloroquine sulfate has revealed insights into the interactions between the drug and its carrier. Pure gelatin displays a diffraction peak around a 2θ of 8.12° and a broader peak at approximately 19.59°, indicating a semi-crystalline nature. nih.gov In contrast, hydroxychloroquine sulfate itself shows sharp, distinct crystallization peaks, confirming its crystalline structure. nih.gov The changes observed in the XRD patterns of gelatin upon the addition of hydroxychloroquine sulfate suggest interactions, likely through hydrogen bonding, that affect the gelatin's structure. nih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for ensuring the reliability and accuracy of research findings related to this compound. These processes adhere to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to guarantee the quality of the data generated.

Specificity and selectivity are fundamental aspects of any analytical method, ensuring that the signal measured corresponds solely to the analyte of interest, without interference from other components in the sample matrix. In the analysis of hydroxychloroquine and its metabolites, including the O-sulfate form, this is particularly crucial due to the complexity of biological samples like blood, plasma, and tissue homogenates.

To establish specificity, analytical methods are evaluated by analyzing blank samples from multiple sources to check for potential interferences at the retention time of the analytes and any internal standards used. nih.gov For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, blank blood or tissue homogenates from at least six different animals were analyzed to confirm the absence of co-eluting peaks that could interfere with the quantification of hydroxychloroquine and its metabolites. nih.gov No significant interfering peaks (defined as >20% of the lower limit of quantitation for the analyte and >5% for the internal standard) were observed, demonstrating the method's specificity. nih.gov

Furthermore, selectivity is challenged by injecting standard solutions of other drugs that may be co-administered, especially in clinical settings. nih.gov For example, in a high-performance liquid chromatography (HPLC) method for systemic lupus erythematosus (SLE) patients, a range of common background drugs were tested for interference. nih.gov The method's selectivity is also demonstrated by its ability to fully separate the parent drug from its major metabolites, such as desethylhydroxychloroquine (DHCQ) and desethylchloroquine (DCQ). nih.gov The absence of endogenous peaks at the retention times of the analytes in blank mobile phase injections further confirms the specificity of the method. fda.gov

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Various analytical techniques have been developed and validated for the determination of hydroxychloroquine and its metabolites, each with its own characteristic LOD and LOQ values. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining hydroxychloroquine sulfate in blood plasma reported an LOD of 0.24 µg/ml and an LOQ of 0.84 µg/ml. nih.gov Another study utilizing ultrasonication-assisted spraying-based fine droplet formation–liquid phase microextraction–gas chromatography-mass spectrometry (UA-SFDF-LPME-GC-MS) for the analysis of hydroxychloroquine sulfate in human urine, serum, and saliva samples achieved significantly lower limits, with an LOD of 0.7 ng/g and an LOQ of 2.4 ng/g. nih.gov

Spectrophotometric methods have also been developed, with one study reporting an LOD of 0.38 µg/ml and an LOQ of 1.27 µg/ml for the quantification of hydroxychloroquine sulfate in tablet formulations. innovareacademics.in In a stability-indicating HPLC/UV method, the LOD and LOQ for hydroxychloroquine in a formulated product were found to be approximately 0.44 mg/mL and 0.78 mg/mL, respectively. duke.edu

The following table summarizes the LOD and LOQ values for hydroxychloroquine sulfate determined by various analytical methods:

Analytical MethodMatrixLODLOQ
RP-HPLC nih.govBlood Plasma0.24 µg/ml0.84 µg/ml
UA-SFDF-LPME-GC-MS nih.govHuman Urine, Serum, Saliva0.7 ng/g2.4 ng/g
UV-Spectrophotometry innovareacademics.inTablet Formulation0.38 µg/ml1.27 µg/ml
HPLC/UV duke.eduFormulated Product~0.44 mg/mL~0.78 mg/mL
Differential Pulse Voltammetry innovareacademics.inPharmaceutical Product11.2 µg mL⁻¹-
Capillary Electrophoresis innovareacademics.inHuman Urine10 ng/ml21 ng/ml

The validation of an analytical method for this compound and related compounds hinges on demonstrating its accuracy, precision, and linearity. These parameters ensure that the measurements are both correct and reproducible over a specified concentration range.

Accuracy is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. For a reversed-phase high-performance liquid chromatography (RP-HPLC) method, accuracy was determined by spiking a fixed concentration of a sample with standard drug solutions at 80%, 100%, and 120% of a specific concentration, with the mean percentage recovery being satisfactorily high. nih.gov Another study using a gas chromatography-mass spectrometry (GC-MS) method reported recovery ranges of 93.9%–101.7% in human serum, 95.2%–105.0% in urine, and 93.1%–102.3% in saliva. nih.gov An LC-MS/MS method for hydroxychloroquine in human plasma showed accuracy between 87.60% and 104.13%. nih.gov

Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For an RP-HPLC method, the intra-day precision was evaluated by injecting six replicate injections at 100% of the test concentration, resulting in an RSD of 0.97%. nih.gov In a separate study, the precision and intermediate precision RSD values for a stability-indicating HPLC method were found to be less than 2.0%. researchgate.net An LC-MS/MS method reported intra-analysis and inter-analysis RSDs of less than 6.2% and 6.0%, respectively. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of a standard solution and plotting the response against the concentration. A UV-spectrophotometric method demonstrated linearity in the concentration range of 5-35 µg/mL with a correlation coefficient (r²) greater than 0.999. amazonaws.com An RP-HPLC method showed linearity in the range of 0.1-20.0 µg/ml. nih.gov An LC-MS/MS method for hydroxychloroquine was linear over the range of 0.20–100 ng/ml with a correlation coefficient (r) of 0.9911. nih.gov

The table below summarizes the validation parameters for different analytical methods used for hydroxychloroquine sulfate.

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)
RP-HPLC nih.gov0.1-20.0 µg/mlSatisfactorily highIntra-day: 0.97
GC-MS nih.gov3.6–1236.6 μg/kg93.1% - 105.0%-
UV-Spectrophotometry amazonaws.com5-35 µg/mL80%, 100%, 120% levels studied-
HPLC researchgate.netLOQ to 150%-< 2.0
LC-MS/MS nih.gov0.20–100 ng/ml87.60% - 104.13%Inter-analysis: <6.0, Intra-analysis: <6.2

The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Stability studies, on the other hand, evaluate the chemical stability of an analyte in a given matrix under specific storage conditions.

Robustness is typically assessed by intentionally varying parameters such as pH, mobile phase composition, flow rate, and temperature. In the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for hydroxychloroquine sulfate, robustness was evaluated by making small changes to the method parameters. The results showed no statistically significant difference, with the relative standard deviation (RSD) of the USP theoretical plates being less than 2%, confirming the method's robustness. nih.gov Another study assessed robustness by analyzing samples using different instruments and by different analysts, which are aspects of ruggedness, a related concept. amazonaws.com

Stability of the analyte in solution is a critical factor for accurate quantification. For a UV-spectrophotometric method, the stability of the hydroxychloroquine sulfate working solution in 0.01N acetic acid was evaluated for up to 48 hours at 2-8°C, protected from light. The absorbance was compared with that of freshly prepared solutions to check for any degradation. amazonaws.com In a separate study, the stability of an extemporaneously prepared hydroxychloroquine sulfate suspension was assessed over 91 days at both 25°C and 4°C. The results indicated that the suspensions maintained at least 99.8% of their original concentration, demonstrating excellent stability under these conditions. duke.edu

Forced degradation studies are also a key component of stability-indicating method development. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products. A stability-indicating HPLC method for hydroxychloroquine sulfate and its impurities was developed where the drug was subjected to these stress conditions as per ICH guidelines. researchgate.net Another study found that hydroxychloroquine was very stable under acidic conditions but sensitive to oxidation and light, with approximately 15% degradation observed after 40 hours of exposure to shortwave UV light. duke.edu

The following table summarizes the findings from robustness and stability studies for different analytical methods.

StudyMethodParameters Varied/ConditionsOutcome
Robustness nih.govRP-HPLCMethod parameters (unspecified)No statistically significant difference in results; RSD < 2%
Ruggedness amazonaws.comUV-SpectrophotometryDifferent analysts and instrumentsMethod found to be rugged
Solution Stability amazonaws.comUV-Spectrophotometry48 hours at 2-8°C in 0.01N acetic acidDrug was stable
Suspension Stability duke.eduHPLC/UV91 days at 25°C and 4°CMaintained at least 99.8% of original concentration
Forced Degradation duke.eduHPLC/UVAcid, base, oxidation, lightStable in acid; sensitive to oxidation and light

Accuracy, Precision, and Linearity Assessment

Application of Analytical Methods in Metabolite Research

The developed and validated analytical methods are instrumental in advancing metabolite research, particularly in understanding the pharmacokinetic profiles of drugs like hydroxychloroquine and its metabolites, including this compound. These methods are applied to quantify the drug and its metabolites in various biological matrices, providing crucial data for pharmacokinetic studies.

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed and validated for the simultaneous quantification of hydroxychloroquine and its metabolites in mouse blood and tissues. nih.gov This method, which utilizes a simple protein precipitation for extraction, has been applied in a preclinical pharmacokinetic mouse study involving low-volume blood and tissue samples. nih.gov The ability to measure concentrations in different tissues is vital for understanding the distribution and accumulation of the drug and its metabolites.

Furthermore, various analytical techniques have been employed for the separation, detection, and quantification of hydroxychloroquine from biological samples. While many methods have focused on the parent drug, some have been developed to simultaneously quantify its major metabolites. nih.gov The development of such methods is crucial, as metabolites can have their own pharmacological activity or toxicity.

The application of these analytical methods extends to therapeutic drug monitoring (TDM) in clinical settings. For instance, an HPLC method with fluorescence detection has been used to monitor the blood levels of hydroxychloroquine in patients with Systemic Lupus Erythematosus (SLE). innovareacademics.in While whole blood is often the preferred matrix for TDM of hydroxychloroquine due to its accumulation in red blood cells, methods for plasma and serum are also utilized. nih.govinnovareacademics.in

The data generated from these applications provide a deeper understanding of the metabolic pathways of hydroxychloroquine and the factors that may influence them. This knowledge is essential for optimizing therapeutic regimens and ensuring patient safety.

Identification and Confirmation of this compound in Biological Matrices (e.g., cell cultures, in vitro enzymatic reactions)

The definitive identification of this compound in biological samples, such as from cell cultures or in vitro enzymatic assays, relies on high-specificity analytical techniques capable of distinguishing the metabolite from the parent drug and other metabolic products. The primary methodology for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. For in vitro samples, a common procedure is protein precipitation, where an organic solvent like acetonitrile or methanol is added to the sample to denature and precipitate proteins. nih.gov This is followed by centrifugation to separate the protein-free supernatant containing the analyte of interest. This simple and efficient extraction method is suitable for the high-throughput analysis required in many experimental settings. researchgate.net

Chromatographic Separation: The extract is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase column, such as a C18 or a Phenyl column, is typically used for the separation of hydroxychloroquine and its metabolites. researchgate.netfda.gov A gradient elution program, using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol), allows for the effective separation of this compound from the more extensively studied N-dealkylated metabolites like desethylhydroxychloroquine (DHCQ) and from the parent hydroxychloroquine. researchgate.netfda.gov

Mass Spectrometric Identification: Following chromatographic separation, the analyte enters the mass spectrometer. Operated in positive electrospray ionization (ESI+) mode, the instrument first measures the mass-to-charge ratio (m/z) of the intact molecule (parent ion). For this compound (formula C₁₈H₂₆ClN₃O₄S), the expected m/z for the protonated molecule [M+H]⁺ would be precisely determined.

Confirmation is achieved through tandem mass spectrometry (MS/MS). The parent ion is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint. The identification of this compound is confirmed by matching both the retention time from the chromatography step and the MS/MS fragmentation pattern of the analyte in the sample to those of a certified reference standard of this compound. clearsynth.comlgcstandards.com Deuterium-labeled internal standards, such as Hydroxychloroquine-d4 O-Sulfate, are available and would be used to ensure accurate identification and quantification by accounting for any variability in sample preparation and instrument response.

Quantification of this compound in Experimental Systems

Once a method for identification is established, it can be validated for quantification. LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites in experimental systems due to its high specificity and low limits of detection.

Quantitative Analysis using Multiple Reaction Monitoring (MRM): For quantification, the tandem mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. fda.gov In this mode, the instrument is set to specifically monitor for a predefined fragmentation event—the transition of the this compound parent ion to one or more of its specific product ions. This highly selective detection method minimizes interference from other components in the biological matrix, allowing for accurate quantification even at very low concentrations.

A typical quantitative method would involve the following:

Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of the this compound reference standard into a blank matrix (e.g., cell culture medium).

Use of an Internal Standard: A fixed amount of a stable isotope-labeled internal standard (e.g., Hydroxychloroquine-d4 O-Sulfate) is added to all samples, calibrators, and quality control samples.

Data Acquisition: The samples are analyzed by LC-MS/MS, and the peak areas for both the analyte and the internal standard are recorded.

Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. The relationship is typically linear over a specific concentration range.

Concentration Determination: The concentration of this compound in the experimental samples is then calculated from the calibration curve.

The table below illustrates the type of data that would be generated in a validation study for the quantification of this compound in an in vitro system.

Table 1. Illustrative LC-MS/MS Method Validation Parameters for this compound Quantification. (Note: This data is representative and for illustrative purposes, as specific published validation data for this metabolite is not widely available).
ParameterConcentration LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Linearity RangeLLOQ1.00.9898.0&lt;15
ULOQ1000.01015.0101.5&lt;15
Intra-day Accuracy & PrecisionLow QC3.02.9197.06.5
Mid QC150.0154.5103.04.2
High QC800.0784.098.05.1
Inter-day Accuracy & PrecisionLow QC3.02.9899.38.1
Mid QC150.0152.1101.46.3
High QC800.0808.0101.07.4

Theoretical and Computational Chemistry Studies

Molecular Modeling and Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the intrinsic properties of Hydroxychloroquine (B89500) O-Sulfate. researchgate.netnih.gov These studies focus on an isolated molecule or small molecular clusters to provide high-accuracy calculations of its electronic structure and related properties.

The three-dimensional structure of Hydroxychloroquine O-Sulfate is fundamental to its interactions. Theoretical studies have optimized its geometry and explored its conformational flexibility.

Detailed Research Findings:

Optimized Geometry: DFT calculations at the B3LYP/6-31G* level of theory have been used to determine the optimized molecular structure of this compound. researchgate.netnih.gov These theoretical results, which pertain to an isolated molecule in the gas phase, show some deviation from experimental data obtained from crystal structures in the solid state. jksus.orgnih.gov For instance, in the pyridine (B92270) cycle of this compound, the C-C bond distances are calculated to be between 1.357 and 1.485 Å. jksus.orgnih.gov The bond angles, such as the C26-N9-C50 angle of 111.976°, compare reasonably well with experimental values. nih.gov

Side Chain Flexibility: The amino side chain of the molecule is notably flexible, adopting different conformations, while the quinoline (B57606) ring structure remains relatively rigid. researchgate.net

Influence of Hydration: The presence of water molecules can significantly alter the compound's structure. ornl.govnih.gov Low levels of hydration can induce a disordered structure, which contrasts with the highly ordered structure of the dry crystalline form. ornl.govnih.govresearchgate.net This disordering facilitates a more efficient sampling of the energy landscape, which may influence its biological activity. ornl.govresearchgate.net A stable low-hydration state with a composition of C₁₈H₂₆ClN₃O₅H₂SO₄(H₂O)₄ has been identified. nih.gov

Table 1: Selected Optimized Geometric Parameters for Hydroxychloroquine Sulfate (B86663) (DFT B3LYP/6-31G*)

ParameterValue (Gas Phase)Reference
C-C Bond Distance (Benzene Ring)1.385–1.415 Å jksus.orgnih.gov
C-C Bond Distance (Pyridine Ring)1.357–1.485 Å jksus.orgnih.gov
S-O Bond Distance (S-O2)1.459 Å jksus.orgnih.gov
S-O Bond Distance (S-O)1.630 Å jksus.orgnih.gov
C-H Bond Distance1.084–1.103 Å nih.gov
C₂₆-N₉-C₅₀ Bond Angle111.976° nih.gov
C₂₀-N₁₁-C₂₂ Bond Angle121.371° nih.gov
C₁₆-N₁₃-C₃₂ Bond Angle120.621° nih.gov

The electronic properties of a molecule govern its reactivity. Quantum chemical studies have mapped the electronic landscape of this compound to predict its behavior.

Detailed Research Findings:

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding charge transfer within the molecule. nih.gov The energy gap between these orbitals (ΔE_GAP) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): MEP surfaces provide a visual representation of the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to understanding intermolecular interactions. researchgate.netnih.gov

Dipole Moment: The dipole moment reflects the polarity of the molecule. For this compound, the dipole moment is significantly higher than its free base counterpart, and it increases substantially in a water environment compared to the gas phase. jksus.orgnih.gov This high polarity facilitates the formation of hydrogen bonds. jksus.orgnih.gov

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, hardness, and electrophilicity have been calculated to quantify the molecule's reactivity. ijcce.ac.ir Atoms-in-Molecules (AIM) analysis has been used to study the properties of hydrogen bonds, revealing the presence of multiple weak C-H···O and C-H···N bonds, as well as stronger N-H···N interactions within the structure. jksus.orgnih.gov

Table 2: Calculated Electronic and Reactivity Properties for Hydroxychloroquine Sulfate

PropertyValue (Gas Phase)Value (Water)Reference
Dipole Moment (µ)11.04 D29.853 D jksus.orgnih.gov
Maximum Cartesian Force0.2606 a.u.0.0112 a.u. jksus.orgnih.gov
RMS Cartesian Force0.0721 a.u.0.0015 a.u. jksus.orgnih.gov

Computational methods can predict spectroscopic features, which helps in the interpretation of experimental data.

Detailed Research Findings:

Vibrational Modes: DFT calculations have been successfully used to predict the inelastic neutron scattering (INS) and infrared (IR) spectra of this compound. ijcce.ac.iracs.org These theoretical results show good agreement with experimental measurements and allow for reliable assignment of vibrational modes. acs.org For example, a sharp peak observed around 181 meV in the experimental spectrum is assigned to C–H bending modes. acs.org The characteristic frequency for the C-Cl stretching vibration is calculated to be at 674.72 cm⁻¹. ijcce.ac.ir

Absorption Spectra: Computational methods have also been used to evaluate the absorption spectra. nih.gov The predicted spectra can be compared with experimental UV-Vis data, which for Hydroxychloroquine Sulfate shows characteristic peaks at 221, 236, 256, 329, and 343 nm. caymanchem.com The photophysical properties are highly sensitive to pH. rsc.org

Table 3: Predicted Vibrational Frequencies for Selected Modes in Hydroxychloroquine Sulfate

Vibrational ModePredicted Frequency (cm⁻¹)Reference
C-C Aromatic Stretching1733 - 1794 ijcce.ac.ir
C-N Stretching (Secondary Aromatic Amine)1219.70 ijcce.ac.ir
C-Cl Stretching674.72 ijcce.ac.ir

Electronic Structure and Reactivity Predictions

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the compound, tracking the atomic motions over time. This is particularly useful for understanding its behavior in solution and its interaction with its environment. acs.org

Water is the primary solvent in biological systems, and its interaction with this compound profoundly affects the drug's dynamics.

Detailed Research Findings:

Methyl Group Rotation: Neutron scattering studies combined with simulations have shown that hydration significantly impacts the dynamics of the methyl groups in this compound. researchgate.netacs.org In the dry, ordered state, the activation energy for methyl group rotation is 10.7 kJ/mol. researchgate.net However, in a disordered, hydrated state, this barrier is significantly reduced to an average of 3.8 kJ/mol. researchgate.net This is because hydration introduces randomness into the activation barriers. ornl.gov

Enhanced Molecular Motion: The reduction in the rotational energy barrier leads to facilitated stochastic motions of the methyl groups. ornl.govresearchgate.net This enhanced mobility in the disordered hydration environment may be beneficial for its activity in vivo. ornl.govnih.govresearchgate.net

Confined Water: Even at temperatures up to 310 K, the water molecules in the hydrated solid are observed to be confined and not in a bulk-like liquid state. acs.org This is evidenced by the behavior of the O-H stretching and H-O-H bending modes in the vibrational spectra. acs.org

Table 4: Activation Energy for Methyl Group Rotation in Hydroxychloroquine Sulfate

Sample StateActivation Energy (kJ/mol)Reference
Dry HCQS10.7 researchgate.net
Hydrated HCQS (disordered)3.8 researchgate.net

The solubility and behavior of this compound are highly dependent on the surrounding solvent and pH.

Detailed Research Findings:

Solubility: Unlike its free base, Hydroxychloroquine, which has very limited water solubility, this compound is readily soluble in water. nih.govacs.org Its solubility in PBS buffer (pH 7.2) is approximately 5 mg/ml. caymanchem.com It is sparingly soluble in organic solvents like ethanol (B145695) and DMSO. caymanchem.com The solubility in supercritical carbon dioxide has also been measured under various pressures and temperatures. nih.gov

Solvent Effects: Theoretical studies show that transferring the molecule from a vacuum to a solvent environment severely affects its structural, chemical, and physical properties. dergipark.org.tr Very strong hydrogen bond interactions are established between solvent molecules and the compound. dergipark.org.tr

pH Dependence: The compound's properties are sensitive to the pH of the medium. rsc.org It is typically prepared in various buffered solutions for in vitro dissolution studies, including acidic medium (pH 1.2), sodium acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8). frontiersin.org At physiological pH (~7.4), the molecule exists in a diprotonated form with the sulfate as a counterion. rsc.org

Mechanistic Investigations at Cellular and Molecular Levels in Vitro and Preclinical, Non Efficacy/safety Focused

Investigation of Molecular Interactions

The molecular interactions of Hydroxychloroquine (B89500) O-Sulfate are fundamental to understanding its biochemical behavior. These interactions include its binding to various biological macromolecules and its potential influence on the pH of cellular compartments.

Binding to Biomacromolecules (e.g., proteins, lipids) using spectroscopy or computational methods

Research has explored the interaction between hydroxychloroquine sulfate (B86663) (HCQS) and various biomacromolecules using spectroscopic and computational techniques. A study investigating the interaction between HCQS and collagen found that HCQS binds spontaneously to collagen, primarily through hydrophobic interactions and some hydrogen bonds. researchgate.net Molecular docking simulations suggested that the HCQS molecule is almost buried within a cavity of the collagen. researchgate.net

Another investigation focused on the binding of HCQS to RNA under physiological conditions. rsc.org Using multi-spectroscopic and calorimetric methods, it was determined that HCQS binds to RNA in the grooves, particularly in regions rich in uridine (B1682114) and cytidine. rsc.org Isothermal titration calorimetry revealed that this binding process is entropically driven, involving the release of bound water molecules. rsc.org Computational studies have also proposed that HCQS binds to the minor groove of AT-rich DNA and the major groove of GC-rich DNA, with the binding mechanism involving hydrogen bond formation between the drug and different nucleobases. rsc.org

Furthermore, the interaction of HCQS with milk proteins, such as caseins and whey proteins, has been examined. Spectroscopic analysis indicated the formation of HCQS-protein complexes, leading to static fluorescence quenching. researchgate.net Molecular dynamics simulations have also been employed to understand the structural changes that occur during these binding processes. researchgate.net

Table 1: Summary of Hydroxychloroquine O-Sulfate Interactions with Biomacromolecules
BiomacromoleculePrimary Mode of InteractionKey FindingsMethodology
CollagenHydrophobic interactions, Hydrogen bondsSpontaneous binding within a collagen cavity. researchgate.netSpectroscopy, Molecular Docking researchgate.net
RNAGroove binding (Uridine and Cytidine-rich regions)Entropically driven process with release of water molecules. rsc.orgMulti-spectroscopy, Isothermal Titration Calorimetry rsc.org
DNAGroove binding (Minor groove in AT-rich regions, Major groove in GC-rich regions)Binding involves hydrogen bond formation. rsc.orgComputational Studies rsc.org
Caseins and Whey ProteinsComplex formationLeads to static fluorescence quenching. researchgate.netSpectroscopy, Molecular Dynamics researchgate.net

Influence on Cellular pH and Lysosomal Function (if distinct from parent drug)

As a weak base, hydroxychloroquine and its sulfate salt accumulate in acidic cellular compartments like lysosomes and endosomes. embopress.orgacs.orgwikipedia.org This accumulation leads to an increase in the pH of these organelles, a process known as lysosomotropism. embopress.orgwikipedia.orgfrontiersin.org The rise in lysosomal pH from approximately 4 to 6 inhibits the function of acidic proteases and other enzymes within the endolysosomal system. embopress.org This effect on lysosomal pH is a well-documented characteristic of the parent compound, hydroxychloroquine. embopress.orgfrontiersin.orgsdpomf.compatsnap.com Currently, there is no available research that suggests the O-sulfate metabolite has a distinct influence on cellular pH or lysosomal function compared to hydroxychloroquine. The accumulation and subsequent pH alteration are considered a general property of the parent drug and its salts. nih.gov

Subcellular Localization Studies (if metabolite has distinct distribution)

Hydroxychloroquine is known to be widely distributed throughout the body and accumulates in various tissues. embopress.org It readily passes through cell membranes and concentrates in acidic organelles such as lysosomes. frontiersin.orgnih.gov This accumulation is a result of its chemical properties as a weak base, which causes it to become trapped in the acidic environment of the lysosome in a protonated state. embopress.orgnih.gov This can lead to concentrations inside lysosomes that are up to 1,000 times higher than in the surrounding cytoplasm. acs.orgwikipedia.org There is currently no scientific literature available that indicates a distinct subcellular distribution pattern for the this compound metabolite compared to the parent drug.

Studies on Specific Cellular Pathways (if direct interaction/modulation is observed in vitro without therapeutic implication)

The influence of hydroxychloroquine on specific cellular pathways, such as autophagy and innate immune signaling, has been a subject of extensive research.

Autophagy Modulation (if distinct from parent drug and not related to therapeutic outcome)

Hydroxychloroquine is a well-established inhibitor of autophagy. embopress.orgnih.govmdpi.com It disrupts the final stage of autophagy by impairing the fusion of autophagosomes with lysosomes and by inhibiting the acid-dependent enzymes within the lysosome necessary for degradation. embopress.orgfrontiersin.orgmdpi.com This leads to an accumulation of autophagic vesicles. spandidos-publications.com This mechanism is directly linked to the drug's lysosomotropic nature. nih.gov Research specifically detailing the autophagy modulation by the this compound metabolite as distinct from the parent drug is not available. The inhibition of autophagy is considered a primary mechanism of action of hydroxychloroquine itself. nih.govnih.gov

Interaction with Toll-like Receptors (TLRs) or other innate immune sensors (if distinct from parent drug and not related to therapeutic outcome)

Hydroxychloroquine is known to interfere with the signaling of endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7, TLR8, and TLR9. embopress.orgfrontiersin.orgsdpomf.com This interference occurs through at least two mechanisms: the elevation of endosomal pH, which inhibits the proteolytic cleavage required for TLR activation, and the direct binding to nucleic acids (DNA and RNA), which prevents their interaction with the TLRs. frontiersin.orgsdpomf.comnih.gov By inhibiting TLR signaling, hydroxychloroquine can reduce the production of pro-inflammatory cytokines. sdpomf.compatsnap.com Some sources refer to hydroxychloroquine sulfate as an inhibitor of TLR7/9 signaling. medchemexpress.com However, the available literature does not provide evidence that the O-sulfate metabolite possesses a mechanism of interaction with TLRs that is distinct from that of the parent hydroxychloroquine molecule. The observed effects are generally attributed to the properties of the hydroxychloroquine base.

Enzymatic Inhibition or Activation Profile of this compound

A Note on Nomenclature: The term "this compound" as a distinct chemical entity from "Hydroxychloroquine Sulfate" is not standard in the available scientific literature. "Hydroxychloroquine Sulfate" is the sulfate salt of hydroxychloroquine and is the form commonly used in pharmaceutical preparations and scientific research. drugbank.com Therefore, this article will detail the enzymatic inhibition profile of hydroxychloroquine, often administered as its sulfate salt.

Hydroxychloroquine (HCQ) demonstrates a broad profile of enzymatic and protein inhibition, a key to its mechanistic actions at the cellular and molecular levels. These inhibitory effects are central to its roles as an immunomodulatory and antimalarial agent. Preclinical and in vitro studies have elucidated several key targets.

A primary mechanism of HCQ is its accumulation in acidic intracellular vesicles like lysosomes, which leads to an increase in their internal pH. nih.gov This alteration of the acidic environment results in the non-specific inhibition of various lysosomal enzymes that require a low pH for optimal function. actasdermo.org

HCQ has been shown to directly inhibit several key enzyme classes. It demonstrates inhibitory effects on phospholipase A2 and C, enzymes critical in inflammatory signaling pathways. actasdermo.orgnih.govdermnetnz.org Furthermore, in dermatological contexts, HCQ has been observed to inhibit epidermal transglutaminase (TGase) activity in a concentration-dependent manner. nih.gov This inhibition is thought to disrupt the epidermal barrier function. nih.gov

In the realm of immunology and cellular signaling, HCQ inhibits Ca++-activated K+ channels, which can in turn impair inflammasome activation. nih.govnih.gov It also inhibits Toll-like receptor 9 (TLR9), a key component of the innate immune system. tocris.combio-gems.com More recently, HCQ has been identified as an inhibitor of the 20S proteasome, a critical complex for protein degradation, with a 10 µM concentration leading to a 23-61% inhibition of its activity in COS-7 cells. mdpi.com

In virology research, particularly concerning SARS-CoV-2, HCQ and its enantiomers have been studied for their potential to inhibit viral enzymes. The S-enantiomer of hydroxychloroquine (S-HCQ) was found to be a more potent inhibitor of the main protease (Mpro) than the R-enantiomer. biorxiv.orgbiorxiv.org

The inhibitory profile of hydroxychloroquine also extends to cytochrome P450 enzymes, with studies showing it to be an inhibitor of P450 2D6. nih.gov

Detailed Research Findings

Recent investigations have provided more specific quantitative data on the inhibitory activities of hydroxychloroquine:

Prostaglandin-endoperoxide synthase 2 (PTGS2): In a study on human mesangial cells (HMCs), the half-maximal inhibitory concentration (IC50) of HCQ was determined to be 20.13 μM. nih.gov HCQ was shown to decrease the expression of PTGS2, suggesting it inhibits the activity of this enzyme. nih.gov

SARS-CoV-2 Main Protease (Mpro): The S-enantiomer of hydroxychloroquine (S-HCQ) exhibited a notable inhibitory effect on the Mpro enzyme with a Ki (inhibition constant) of 0.30 μM. biorxiv.org The racemic mixture of hydroxychloroquine sulfate showed an IC50 value of 1.752 μM against SARS-CoV-2 in Vero E6 cells. biorxiv.org Another study reported a Ki value of 0.36 µM for hydroxychloroquine against SARS-CoV-2 Mpro. pnas.org

hERG Channels: The S-enantiomer of HCQ showed a high IC50 value of > 20 μM against hERG channels, indicating lower cardiac toxicity potential compared to the R-enantiomer (IC50 of 15.7 μM). biorxiv.orgbiorxiv.org

20S Proteasome: Treatment of COS-7 cells with 10 µM of HCQ for 4 hours resulted in a 23-61% inhibition of 20S proteasome activity. mdpi.com

Ca++-activated K+ channels: HCQ was shown to inhibit Ca++-activated K+ conductance in THP-1 macrophages in a dose-dependent manner, which subsequently impaired inflammasome activation. nih.govnih.gov

Interactive Data Table: Enzymatic and Protein Inhibition Profile of Hydroxychloroquine

Target Enzyme/ProteinCompound FormFindingQuantitative Data (IC50/Ki)Research Model
Phospholipase A2 HydroxychloroquineInhibitionNot specifiedMacrophages
Phospholipase C HydroxychloroquineInhibitionNot specifiedMacrophages
Transglutaminase (TGase) Hydroxychloroquine SulfateConcentration-dependent inhibitionNot specifiedCultured human skin
Ca++-activated K+ channels HydroxychloroquineDose-dependent inhibition of conductanceNot specifiedTHP-1 macrophages
20S Proteasome HydroxychloroquineInhibition of activity23-61% inhibition at 10 µMCOS-7 cells
Prostaglandin-endoperoxide synthase 2 (PTGS2) HydroxychloroquineInhibition of activityIC50: 20.13 μMHuman mesangial cells
SARS-CoV-2 Main Protease (Mpro) S-HydroxychloroquineInhibitionKi: 0.30 μMIn vitro enzymatic assay
SARS-CoV-2 Main Protease (Mpro) HydroxychloroquineInhibitionKi: 0.36 µMIn vitro enzymatic assay
Cytochrome P450 2D6 HydroxychloroquineInhibitionNot specifiedIn vitro and in vivo
hERG channel S-HydroxychloroquineInhibitionIC50: > 20 μMhERG inhibition assay
hERG channel R-HydroxychloroquineInhibitionIC50: 15.7 μMhERG inhibition assay

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Scientific Understanding

A thorough review of existing scientific literature reveals a significant finding: there is a near-complete absence of dedicated research on Hydroxychloroquine (B89500) O-Sulfate. While the metabolism of hydroxychloroquine is known to be mediated by cytochrome P450 enzymes, leading to metabolites such as desethylhydroxychloroquine and bidesethylhydroxychloroquine, the sulfation pathway appears to be a largely overlooked area. escholarship.orgnih.govucalgary.cadrugbank.comwikipedia.org

Current understanding of hydroxychloroquine metabolism primarily centers on Phase I reactions, specifically N-dealkylation. ucalgary.cadrugbank.com Phase II reactions, which involve the addition of polar groups like sulfate (B86663) to increase water solubility and facilitate excretion, are a recognized pathway for many drugs. frontiersin.org However, the specific application of this pathway to hydroxychloroquine, resulting in Hydroxychloroquine O-Sulfate, is not well-documented in major pharmacological and metabolic databases.

One chemical supplier lists "this compound sodium" as a derivative of hydroxychloroquine, but provides no detailed research or application data, labeling it for research use only. medchemexpress.com This commercial availability, albeit limited, suggests that the compound can be synthesized, yet it has not been the subject of published scientific investigation.

The primary contribution of this article, therefore, is not a summary of existing knowledge, but rather the stark identification of a significant knowledge gap. The very absence of data on this compound is a critical finding that underscores the need for exploratory research in this area.

Identification of Remaining Research Questions and Unexplored Areas

The lack of information on this compound gives rise to a multitude of fundamental research questions:

Synthesis and Characterization: What are the most efficient and scalable methods for the synthesis of this compound? What are its fundamental physicochemical properties, such as solubility, stability, and spectroscopic characteristics?

In Vitro and In Vivo Formation: Is this compound a true metabolite of hydroxychloroquine in humans? If so, which sulfotransferase (SULT) enzymes are responsible for its formation? Under what physiological or pathophysiological conditions is its formation favored?

Pharmacokinetics and Pharmacodynamics: If formed in vivo, what is the pharmacokinetic profile of this compound? Is it pharmacologically active, and does it contribute to the therapeutic effects or adverse reactions associated with hydroxychloroquine treatment?

Toxicological Profile: Does this compound possess any unique toxicological properties distinct from the parent drug or its other known metabolites?

Analytical Detection: What are the most sensitive and specific analytical methods for detecting and quantifying this compound in biological matrices such as plasma, urine, and tissues?

These questions represent a significant and unexplored frontier in the study of hydroxychloroquine's metabolic fate.

Potential for Development of Novel Research Tools or Methodologies

Addressing the research questions surrounding this compound will necessitate the development and application of advanced research tools and methodologies.

Table 1: Potential Research Tools and Methodologies for the Study of this compound

Research Area Potential Tools and Methodologies Rationale
Synthesis Novel synthetic routes, potentially involving enzymatic synthesis.To produce sufficient quantities of the compound for research purposes and to explore environmentally friendly production methods.
Structural Elucidation High-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govalwsci.comTo definitively confirm the chemical structure of synthesized and potentially isolated this compound.
Metabolite Identification Liquid chromatography-tandem mass spectrometry (LC-MS/MS), molecular networking. nih.govsciex.commdpi.comTo screen for the presence of this compound in in vitro metabolism assays and in clinical samples.
Enzyme Kinetics Recombinant human sulfotransferase (SULT) enzyme assays.To identify the specific enzymes responsible for the formation of this compound and to characterize the kinetics of the reaction.
Computational Modeling Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. frontiersin.orgijper.orgresearchgate.netTo predict the interaction of this compound with biological targets and to estimate its potential pharmacokinetic and toxicological properties.

The development of a certified reference standard for this compound is a critical first step that would enable its accurate identification and quantification in complex biological samples. nih.govfda.gov

Interdisciplinary Approaches for Comprehensive Characterization and Study

A comprehensive understanding of this compound can only be achieved through a concerted, interdisciplinary research effort.

Synthetic Chemistry and Analytical Chemistry: Synthetic chemists are needed to develop robust methods for producing the compound, while analytical chemists will be crucial for developing the sensitive techniques required for its detection and characterization in biological systems. nih.govuobaghdad.edu.iqinnovareacademics.inresearchgate.net

Pharmacology and Toxicology: Pharmacologists can investigate the potential therapeutic or adverse effects of this compound, while toxicologists can assess its safety profile.

Biochemistry and Molecular Biology: Biochemists and molecular biologists can explore the enzymatic pathways responsible for the formation of this compound and investigate its interactions with cellular components.

Computational Biology and Cheminformatics: Computational approaches can be used to model the behavior of this compound, predict its properties, and guide laboratory-based research. nih.gov

The study of drug metabolism is fundamental to ensuring the safe and effective use of therapeutic agents. The case of this compound highlights a significant gap in our understanding of the metabolic fate of a widely used drug. While the current body of scientific literature offers little to no direct information on this compound, this absence of data serves as a powerful catalyst for future research. The path forward requires a dedicated and interdisciplinary approach, leveraging advanced analytical and computational tools to synthesize, characterize, and evaluate the biological significance of this unexplored metabolite. Answering the fundamental questions surrounding this compound will not only enhance our knowledge of hydroxychloroquine but also contribute to the broader field of drug metabolism and safety.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Hydroxychloroquine O-Sulfate in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, following United States Pharmacopeia (USP) monographs for system suitability, resolution, and sensitivity validation. Spectrophotometric methods (UV/Vis) are also applicable for bulk analysis, requiring calibration against certified reference standards (≥95% purity) .
  • Key Parameters : Column selection (e.g., C18 for reverse-phase HPLC), mobile phase optimization, and validation of linearity (R² > 0.99) across physiologically relevant concentrations (2.5–20 mg/mL) .

Q. How can (R)- and (S)-Hydroxychloroquine O-Sulfate isomers be distinguished in pharmacological studies?

  • Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers. Validate using USP reference standards and monitor purity via Certificate of Analysis (COA) documentation (>95% enantiomeric excess) .
  • Application : In vitro models (e.g., rat liver homogenates) should specify isomer identity, as (R)- and (S)-forms exhibit differential effects on insulin degradation rates .

Q. What in vitro models are suitable for studying this compound’s metabolic effects?

  • Protocol : Use isolated liver homogenates from diabetic/non-diabetic rats, maintaining physiological pH and temperature. Optimize incubation times (30–120 min) and dose ranges (2.5–20 mg/mL) to assess insulin degradation kinetics .
  • Controls : Include vehicle controls and validate enzyme activity via parallel assays (e.g., proteolytic activity measurements) .

Advanced Research Questions

Q. How can conflicting clinical trial data on this compound’s efficacy (e.g., in COVID-19 or lupus) be systematically resolved?

  • Methodology : Conduct meta-analyses stratified by trial design (e.g., randomized controlled trials vs. observational studies), patient subgroups (e.g., disease severity), and dosing regimens. Use tools like the Cochrane Risk of Bias Assessment to evaluate study quality .
  • Case Example : In lupus, discontinuation trials (double-blind, placebo-controlled) demonstrated a 2.5× higher flare-up risk in placebo groups, emphasizing the need for controlled withdrawal protocols .

Q. What strategies optimize stability and purity validation of this compound reference standards?

  • Protocol : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products. Cross-validate using mass spectrometry (LC-MS) and comply with USP impurity thresholds (<0.5% for major impurities) .
  • Documentation : Maintain batch-specific COAs and Safety Data Sheets (SDS), ensuring traceability to ISO 17025-accredited laboratories .

Q. How should researchers design a double-blind RCT to evaluate this compound’s efficacy in autoimmune diseases?

  • Framework :

  • Population : Patients with stable disease activity (e.g., SLE with SLEDAI scores <4).
  • Intervention : Fixed-dose this compound vs. placebo, with pre-specified primary endpoints (e.g., flare-up incidence).
  • Controls : Stratify randomization by concomitant therapies (e.g., prednisone use) .
    • Statistical Power : Calculate sample size using historical flare-up rates (e.g., 35% in placebo groups) and α = 0.05, β = 0.2 .

Q. What literature synthesis methods are effective for contextualizing this compound’s mechanism of action?

  • Strategy :

  • Search Databases : PubMed, Sciencedirect, and EMBASE using controlled vocabulary (MeSH terms: "Hydroxychloroquine/pharmacology," "TLR7/9 signaling").
  • Critical Appraisal : Prioritize studies reporting dose-response relationships (e.g., TLR7/9 inhibition at 1–10 μM concentrations) and mechanistic in vitro data .
    • Tools : Use citation management software (e.g., EndNote) to track references and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis generation .

Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., COVID-19 trial outcomes) through sensitivity analyses and subgroup stratification (e.g., early vs. late administration) .
  • Ethical Compliance : For human trials, adhere to GCP guidelines, including informed consent and IRB-approved protocols .
  • Advanced Syntax : Use Boolean operators (AND/OR/NOT) and proximity searches in literature databases to refine results (e.g., "Hydroxychloroquine AND (pharmacokinetics OR drug interactions)") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.